6-Chloro-5-methylindoline
Overview
Description
6-Chloro-5-methylindoline is a chemical compound with the molecular formula C9H10ClN. It is a derivative of indoline, which is a bicyclic organic compound consisting of a benzene ring fused with a five-membered nitrogen-containing ring. The presence of a chlorine atom at the 6th position and a methyl group at the 5th position on the indoline ring gives this compound its unique chemical properties.
Mechanism of Action
Target of Action
6-Chloro-5-methylindoline is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 16764 .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylindoline can be achieved through several methods. One common approach involves the reduction of indole derivatives. For example, the reduction of 6-chloro-5-methylindole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) can yield this compound .
Another method involves the intramolecular Diels-Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system. This method can be catalyzed by transition metal catalysts under specific reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and other advanced techniques can also be employed to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 6-Chloro-5-methylindole.
Reduction: this compound derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-methylindoline has several applications in scientific research:
Comparison with Similar Compounds
6-Chloro-5-methylindoline can be compared with other indoline derivatives, such as:
5-Chloroindoline: Lacks the methyl group at the 5th position, which may affect its chemical reactivity and biological activity.
5-Methylindoline:
6-Bromo-5-methylindoline: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-5-methyl-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMJLADJGLXVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623383 | |
Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-44-9 | |
Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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